molecular formula C13H18O3 B13660206 5-(3-Ethoxyphenyl)pentanoic Acid

5-(3-Ethoxyphenyl)pentanoic Acid

Cat. No.: B13660206
M. Wt: 222.28 g/mol
InChI Key: DPWRAKQRWHYNNJ-UHFFFAOYSA-N
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Description

5-(3-Ethoxyphenyl)pentanoic Acid is an organic compound characterized by a phenyl ring substituted with an ethoxy group at the third position and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Ethoxyphenyl)pentanoic Acid can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 3-ethoxybenzyl bromide with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide to yield the carboxylic acid.

    Friedel-Crafts Acylation: Another method involves the acylation of 3-ethoxybenzene with pentanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.

    Reduction: Formation of 5-(3-ethoxyphenyl)pentanol.

    Substitution: Formation of 3-ethoxy-4-nitrophenylpentanoic acid or 3-ethoxy-4-bromophenylpentanoic acid.

Scientific Research Applications

5-(3-Ethoxyphenyl)pentanoic Acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

    5-(3-Hydroxyphenyl)pentanoic Acid: Similar structure but with a hydroxy group instead of an ethoxy group.

    5-(4-Hydroxy-3-methoxyphenyl)pentanoic Acid: Contains both hydroxy and methoxy groups on the phenyl ring.

    5-(3-Methoxyphenyl)pentanoic Acid: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness: 5-(3-Ethoxyphenyl)pentanoic Acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-(3-ethoxyphenyl)pentanoic acid

InChI

InChI=1S/C13H18O3/c1-2-16-12-8-5-7-11(10-12)6-3-4-9-13(14)15/h5,7-8,10H,2-4,6,9H2,1H3,(H,14,15)

InChI Key

DPWRAKQRWHYNNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CCCCC(=O)O

Origin of Product

United States

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